molecular formula C8H17NO B13337307 (2,4,5-Trimethyltetrahydrofuran-3-yl)methanamine

(2,4,5-Trimethyltetrahydrofuran-3-yl)methanamine

Cat. No.: B13337307
M. Wt: 143.23 g/mol
InChI Key: UATGNWOFQAMAPV-UHFFFAOYSA-N
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Description

(2,4,5-Trimethyltetrahydrofuran-3-yl)methanamine is an organic compound with the molecular formula C8H17NO It is a derivative of tetrahydrofuran, featuring a methanamine group attached to a tetrahydrofuran ring that is substituted with three methyl groups at positions 2, 4, and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,5-Trimethyltetrahydrofuran-3-yl)methanamine can be achieved through several methods. One common approach involves the Michael addition reaction of nitromethane to diethyl maleate, followed by a series of steps to introduce the methanamine group and the methyl substituents. This multi-step synthesis typically yields the desired compound with a total yield of around 45.5% .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(2,4,5-Trimethyltetrahydrofuran-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(2,4,5-Trimethyltetrahydrofuran-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,4,5-Trimethyltetrahydrofuran-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, making the compound valuable in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran-3-yl)methanamine: A similar compound with a simpler structure, lacking the methyl substituents.

    Methylamine: A simpler amine with a single methyl group attached to the nitrogen atom.

    2-Tetrahydrofurfurylamine: Another derivative of tetrahydrofuran with different substituents.

Uniqueness

(2,4,5-Trimethyltetrahydrofuran-3-yl)methanamine is unique due to its specific substitution pattern on the tetrahydrofuran ring. The presence of three methyl groups at positions 2, 4, and 5 imparts distinct chemical and physical properties, making it more versatile in various applications compared to its simpler counterparts .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(2,4,5-trimethyloxolan-3-yl)methanamine

InChI

InChI=1S/C8H17NO/c1-5-6(2)10-7(3)8(5)4-9/h5-8H,4,9H2,1-3H3

InChI Key

UATGNWOFQAMAPV-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(C1CN)C)C

Origin of Product

United States

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